1-(3-Methoxy-5-methylphenyl)ethanone
Overview
Description
1-(3-Methoxy-5-methylphenyl)ethanone, also known as 3-Methoxy-5-methylacetophenone, is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . It is characterized by a pale-yellow to yellow-brown liquid appearance and is commonly used in various chemical research and industrial applications .
Preparation Methods
The synthesis of 1-(3-Methoxy-5-methylphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Hoesch condensation of orcinol with methoxyacetonitrile . This reaction typically requires specific reaction conditions, including the use of catalysts and controlled temperatures, to ensure high yield and purity of the final product.
In industrial settings, the production of this compound may involve large-scale chemical processes that optimize reaction conditions for cost-effectiveness and efficiency. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the overall yield and quality of the compound .
Chemical Reactions Analysis
1-(3-Methoxy-5-methylphenyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions and reagents used.
Reduction: Reduction of this compound typically yields alcohols or hydrocarbons.
Substitution: The methoxy and methyl groups on the aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions employed during the reaction process .
Scientific Research Applications
1-(3-Methoxy-5-methylphenyl)ethanone has a wide range of scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-5-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to modulate enzymatic activities and cellular signaling pathways . Detailed studies on its molecular targets and pathways are essential to fully understand its biological activities and potential therapeutic applications.
Comparison with Similar Compounds
1-(3-Methoxy-5-methylphenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has a similar structure but differs in the position and type of substituents on the aromatic ring.
1-(3-(Methoxymethoxy)-5-methylphenyl)ethanone: This derivative features an additional methoxymethoxy group, which can influence its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(3-methoxy-5-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-9(8(2)11)6-10(5-7)12-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJJSOPJKWZHHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581288 | |
Record name | 1-(3-Methoxy-5-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00581288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43113-94-6 | |
Record name | 1-(3-Methoxy-5-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43113-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methoxy-5-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00581288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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